3-Aminocarbonyl-1-Boc-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminocarbonyl-1-Boc-pyrrolidine is a compound of interest in the field of organic chemistry due to its potential as a building block in the synthesis of various biologically active molecules. The compound features a pyrrolidine core, a common structural motif in natural products and pharmaceuticals, functionalized with an aminocarbonyl group and protected by a tert-butoxycarbonyl (Boc) group.
Synthesis Analysis
The synthesis of 3-Aminocarbonyl-1-Boc-pyrrolidine derivatives involves several key strategies. One approach includes the asymmetric deprotonation using BuLi/(-)-sparteine, which allows for the enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines with high yields and enantiomeric excesses (Wu, Lee, & Beak, 1996). Another method involves the oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols catalyzed by palladium iodide under a CO-air mixture, producing Boc-protected pyrrole-3-carboxylic esters (Gabriele et al., 2012).
Scientific Research Applications
Divergent Synthesis and Mechanistic Insights
Research led by Rossi et al. (2007) utilized a derivative of 1-tert-butoxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, closely related to 3-Aminocarbonyl-1-Boc-pyrrolidine, for the divergent synthesis of 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles. The choice of solvents and temperature allowed for control over the reaction pathway, highlighting the compound's utility in facilitating diverse synthetic outcomes. This study also provided valuable mechanistic insights, suggesting that the reaction could proceed through either a stereospecific [4+2] cycloaddition or a domino addition/cyclization pathway (Rossi et al., 2007).
Catalyzed Oxidative Heterocyclization
Gabriele et al. (2012) developed a novel approach to synthesize functionalized pyrroles through a palladium iodide-catalyzed oxidative heterocyclization-alkoxycarbonylation reaction using N-Boc-1-amino-3-yn-2-ols. The reaction showcased the potential of 3-Aminocarbonyl-1-Boc-pyrrolidine derivatives in constructing pyrrole scaffolds, which are significant in pharmaceutical chemistry (Gabriele et al., 2012).
Iron Catalyzed Cross-coupling and Ring Closing Metathesis
Østergaard et al. (2002) utilized 3-substituted N-Boc protected pyrrolidines, akin to 3-Aminocarbonyl-1-Boc-pyrrolidine, in a synthesis involving iron-catalyzed cross-coupling and ring-closing metathesis. This methodology underscores the importance of such derivatives in forming structurally complex and biologically relevant molecules (Østergaard et al., 2002).
Asymmetric Synthesis and Heterocycle Formation
Seki et al. (2012) demonstrated the use of a cationic CpRu complex for the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino and -aminocarbonyl allylic alcohols. This reaction formed α-alkenyl pyrrolidine, piperidine, and azepane-type N-heterocycles, showcasing the utility of 3-Aminocarbonyl-1-Boc-pyrrolidine derivatives in enantioselective synthesis (Seki et al., 2012).
Safety And Hazards
“3-Aminocarbonyl-1-Boc-pyrrolidine” is harmful if swallowed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water, and rinse with pure water for at least 15 minutes, respectively . If inhaled, the victim should be moved into fresh air . In case of ingestion, it is advised not to induce vomiting and to call a doctor or Poison Control Center immediately .
Future Directions
The future directions for “3-Aminocarbonyl-1-Boc-pyrrolidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and versatile synthesis methods could also be a focus of future research .
properties
IUPAC Name |
tert-butyl 3-carbamoylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDGOVOBEZPXMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404372 |
Source
|
Record name | 3-Aminocarbonyl-1-Boc-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocarbonyl-1-Boc-pyrrolidine | |
CAS RN |
122684-34-8 |
Source
|
Record name | 3-Aminocarbonyl-1-Boc-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.